MK-8033 hydrochloride

描述

属性

IUPAC Name |

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3S.ClH/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21;/h2-13,15,29H,14,16H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIQDRGTLKPYCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MK-8033 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8033 is a potent, orally active, and ATP-competitive small-molecule inhibitor with a primary mechanism of action centered on the dual inhibition of the c-Met and Ron receptor tyrosine kinases.[1][2] Contrary to some initial postulations, MK-8033 does not exhibit activity as a P2X7 antagonist. Its therapeutic potential has been investigated in the context of oncology, where aberrant c-Met and Ron signaling are known drivers of tumor formation, progression, and metastasis.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of MK-8033, detailing its binding affinity, cellular effects, and the downstream signaling pathways it modulates. The guide includes a compilation of key quantitative data, descriptions of experimental protocols, and visualizations of relevant pathways and workflows to support further research and development.

Core Mechanism of Action: Dual Inhibition of c-Met and Ron Kinases

MK-8033 functions as a specific dual inhibitor of c-Met (also known as hepatocyte growth factor receptor) and Ron (Recepteur d'origine Nantaise), two closely related receptor tyrosine kinases.[1][5] It exerts its inhibitory effect by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of these receptors.[2] A distinguishing feature of MK-8033 is its preferential affinity for the activated (phosphorylated) conformation of the c-Met kinase.[3][5] This specificity allows for potent inhibition of both wild-type and various oncogenic mutant forms of c-Met.[6]

Binding Affinity and Potency

MK-8033 demonstrates high potency against its primary targets in various in vitro assays. The compound binds with a high affinity to the phosphorylated c-Met kinase domain.[6]

| Parameter | Target | Value | Assay | Reference |

| IC50 | Wild-type c-Met | 1 nM | In Vitro Kinase Assay | [2][7] |

| IC50 | Ron | 7 nM | In Vitro Kinase Assay | [2][7] |

| Kd | Phosphorylated c-Met | 3.2 nM | BIAcore-based direct binding assay | [6][8] |

| Kd | Unphosphorylated c-Met | 10.4 nM | BIAcore-based direct binding assay | [6][8] |

| IC50 | c-Met (Y1230C mutant) | 1.0 nM | In Vitro Kinase Assay | [8] |

| IC50 | c-Met (Y1230H mutant) | 0.6 nM | In Vitro Kinase Assay | [8] |

| IC50 | c-Met (Y1235D mutant) | 0.6 nM | In Vitro Kinase Assay | [8] |

| IC50 | c-Met (N1100Y mutant) | 2.0 nM | In Vitro Kinase Assay | [6] |

| IC50 | c-Met (M1250T mutant) | 1.2 nM | In Vitro Kinase Assay | [8] |

Kinase Selectivity Profile

A kinase selectivity screen of 221 kinases revealed that at a concentration of 1 µmol/L, MK-8033 predominantly inhibits c-Met and Ron (MST1R) by more than 90%.[8] Four other kinases (Fes, FGFR3, Flt4, and Mer) were inhibited by 60-70%.[8] Titration experiments confirmed that MK-8033 is over 100-fold more selective for c-Met and Ron compared to the other kinases tested.[8]

Downstream Signaling Pathway Modulation

The binding of hepatocyte growth factor (HGF) to c-Met, or macrophage-stimulating protein (MSP) to Ron, induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers the recruitment of downstream signaling molecules and the subsequent activation of several pro-oncogenic pathways. MK-8033, by inhibiting this initial phosphorylation event, effectively blocks these downstream cascades.

Key signaling pathways inhibited by MK-8033 include:

-

The PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth.

-

The MAPK/ERK Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival.

Preclinical studies have demonstrated that MK-8033 effectively inhibits the phosphorylation of both AKT and ERK1/2 in cancer cell lines with activated c-Met signaling.[3]

Preclinical and Clinical Findings

In Vitro Cellular Activity

MK-8033 has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with c-Met amplification or dependency.

| Cell Line | Cancer Type | IC50 (Proliferation) | Key Finding | Reference |

| GTL-16 | Gastric Carcinoma | 582 ± 30 nM | Potent inhibition of proliferation and c-Met phosphorylation. | [6] |

| HCT116 | Colorectal Carcinoma | > 10,000 nM | No inhibition in cells lacking basal c-Met activation. | [6] |

| EBC-1 | Non-Small Cell Lung Cancer | Not specified | Radiosensitization in high c-Met expressing cells. | [6] |

| H1993 | Non-Small Cell Lung Cancer | Not specified | Radiosensitization in high c-Met expressing cells. | [6] |

| A549 | Non-Small Cell Lung Cancer | Not specified | Inhibition of HGF-induced phosphorylation of c-Met, AKT, and ERK1/2. | [3] |

In Vivo Efficacy in Xenograft Models

In vivo studies using a GTL-16 gastric cancer xenograft model in mice demonstrated a dose-dependent anti-tumor efficacy of MK-8033.

| Dose (Oral, Twice Daily) | Tumor Growth Inhibition (%) | Reference |

| 3 mg/kg | 22% | [5][6] |

| 10 mg/kg | 18% | [5][6] |

| 30 mg/kg | 57% | [5][6] |

| 100 mg/kg | 86% | [5][6] |

Treatment with MK-8033 at 100 mg/kg resulted in essentially complete inhibition of c-Met phosphorylation in the tumors.[6]

Phase I Clinical Trial (NCT00559182)

A first-in-human Phase I dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of MK-8033 in patients with advanced solid tumors.[3][9]

-

Dose-Limiting Toxicities (DLTs): Included fatigue, nausea, vomiting, transaminitis, and hypokalemia.[3][4]

-

Clinical Activity: Limited clinical activity was observed, with one patient achieving a partial response and eight patients having stable disease.[3][4]

-

Development Status: Further clinical development of MK-8033 was discontinued (B1498344) by the sponsoring company.[3][4]

Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-8033 against c-Met and Ron kinases.

-

Methodology: A typical protocol involves the use of recombinant kinase domains of c-Met or Ron. The kinase reaction is initiated in the presence of a specific substrate (e.g., a peptide or protein) and ATP. The assay is performed with varying concentrations of MK-8033. The amount of phosphorylated substrate is quantified, often using methods like ELISA, TR-FRET, or radiometric assays. The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic equation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MK-8033 | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Probe MK-8033 | Chemical Probes Portal [chemicalprobes.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Technical Guide: MK-8033 Hydrochloride, a Dual c-Met/Ron Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8033 is a potent and orally active small molecule inhibitor that demonstrates a dual-specific, ATP-competitive mechanism of action against the c-Met and Ron receptor tyrosine kinases.[1] Developed as a potential therapeutic agent for various cancers, MK-8033 has a preferential affinity for the activated conformation of c-Met.[1] Its activity has been evaluated in cancers where c-Met/Ron signaling is a known driver of tumor growth and progression, such as non-small cell lung cancer (NSCLC), gastric cancer, and breast cancer. This document provides a comprehensive technical overview of MK-8033 hydrochloride, including its chemical identifiers, mechanism of action, key quantitative data, and representative experimental protocols.

Chemical and Physical Properties

The CAS (Chemical Abstracts Service) number is a critical unique identifier for chemical substances. For MK-8033, it is important to distinguish between the hydrochloride salt and the free base.

| Compound Name | CAS Number |

| This compound | 1283000-43-0 |

| MK-8033 (free base) | 1001917-37-8 |

Mechanism of Action

MK-8033 functions as a dual inhibitor of the c-Met (also known as hepatocyte growth factor receptor, HGFR) and Ron (Recepteur d'Origine Nantais) receptor tyrosine kinases. These receptors are key components of signaling pathways that regulate cell proliferation, migration, survival, and angiogenesis. In many cancers, these pathways are aberrantly activated through receptor overexpression, mutation, or amplification.

Upon binding of their respective ligands—Hepatocyte Growth Factor (HGF) for c-Met and Macrophage-Stimulating Protein (MSP) for Ron—the receptors dimerize and autophosphorylate key tyrosine residues in their intracellular kinase domains. This phosphorylation event creates docking sites for various downstream signaling adaptors and enzymes, leading to the activation of pro-oncogenic pathways, most notably the RAS/MAPK and PI3K/AKT pathways.

MK-8033 competitively binds to the ATP-binding pocket of the c-Met and Ron kinase domains, preventing autophosphorylation and subsequent activation of downstream signaling. This blockade results in the inhibition of tumor cell growth, proliferation, and survival. A noteworthy characteristic of MK-8033 is its higher affinity for the activated (phosphorylated) state of c-Met, which may confer an advantage in tumors with constitutively active c-Met signaling.[1]

Signaling Pathway Diagram

Caption: c-Met/Ron signaling pathway and the inhibitory action of MK-8033.

Quantitative Data

The inhibitory potency of MK-8033 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for evaluating the efficacy of the inhibitor.

| Target | Assay Type | IC₅₀ Value | Reference |

| c-Met | In Vitro Kinase Assay | 1 nM | [1] |

| Ron | In Vitro Kinase Assay | 7 nM | [1] |

| c-Met Phosphorylation (Y1349) | GTL-16 Cellular Assay | 0.03 µM (30 nM) | |

| GTL-16 Cell Proliferation | Cellular Assay (72h) | 0.58 µM (580 nM) |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of MK-8033.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC₅₀ of MK-8033 against purified c-Met or Ron kinase.

Objective: To measure the direct inhibitory effect of MK-8033 on enzyme activity.

Materials:

-

Purified, recombinant c-Met or Ron kinase domain.

-

Specific peptide substrate for the kinase.

-

Adenosine Triphosphate (ATP), [γ-³²P]ATP for radiometric detection.

-

This compound dissolved in Dimethyl Sulfoxide (DMSO).

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

P81 phosphocellulose paper or similar capture membrane.

-

Stop solution (e.g., 0.75% phosphoric acid).

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further into the kinase reaction buffer.

-

In a 96-well plate, add the kinase, the peptide substrate, and the diluted MK-8033 or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time within the linear reaction range.

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with the stop solution (phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the peptide substrate on the P81 paper using a scintillation counter.

-

Calculate the percent inhibition for each MK-8033 concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the MK-8033 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular c-Met Autophosphorylation Assay

This protocol details a method to assess the ability of MK-8033 to inhibit c-Met phosphorylation within a cellular context, using a cell line with amplified MET, such as GTL-16.[2]

Objective: To measure the inhibition of c-Met autophosphorylation in a cellular environment.

Materials:

-

GTL-16 human gastric carcinoma cell line (known for MET gene amplification).

-

Cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum).

-

This compound dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235 or Tyr1349), anti-total-c-Met.

-

Secondary antibody (HRP-conjugated).

-

Western blot equipment and reagents (SDS-PAGE gels, transfer membranes, chemiluminescent substrate).

Procedure:

-

Seed GTL-16 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal receptor activation.

-

Treat the cells with various concentrations of MK-8033 (or DMSO vehicle) for a specified time (e.g., 2 hours).

-

Lyse the cells on ice using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an anti-total-c-Met antibody, or run a parallel gel.

-

Quantify band intensities to determine the concentration-dependent inhibition of c-Met phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a kinase inhibitor like MK-8033, from initial biochemical assays to cellular validation.

Caption: A generalized experimental workflow for kinase inhibitor evaluation.

Conclusion

This compound is a well-characterized dual inhibitor of c-Met and Ron kinases with potent activity demonstrated in both biochemical and cellular assays. Its specific targeting of these key oncogenic drivers makes it a valuable tool for cancer research and a candidate for further drug development. The data and protocols presented in this guide offer a foundational resource for scientists and researchers investigating the therapeutic potential of c-Met/Ron pathway inhibition. However, further clinical development of MK-8033 was discontinued (B1498344) by the sponsoring company due to limited clinical activity observed in a Phase I trial.

References

Technical Guide: MK-8033 Hydrochloride's Preferential Binding to Activated c-Met

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Met receptor tyrosine kinase, a crucial mediator of cell growth, motility, and invasion, is a validated target in oncology. Its activation, often driven by its ligand, Hepatocyte Growth Factor (HGF), or by genetic alterations, triggers a cascade of downstream signaling events that promote tumorigenesis. MK-8033 hydrochloride is a potent and selective small-molecule inhibitor of c-Met, distinguished by its preferential binding to the activated, phosphorylated conformation of the kinase. This characteristic suggests a therapeutic advantage, particularly in tumors where c-Met is constitutively active. This technical guide provides an in-depth analysis of the quantitative binding data, detailed experimental protocols for assessing its activity, and a visual representation of the relevant signaling pathways and experimental workflows.

Quantitative Binding and Inhibition Data

This compound is a dual inhibitor of c-Met and Ron kinases, exhibiting a strong preference for the phosphorylated, active state of c-Met. This preferential binding translates to potent inhibition of both wild-type and various oncogenic mutant forms of the c-Met kinase.

Table 1: Binding Affinity of MK-8033 to c-Met Kinase Domain

| c-Met Kinase State | Dissociation Constant (Kd) |

| Phosphorylated (Activated) | 3.2 nM |

| Unphosphorylated (Inactive) | 10.4 nM |

Table 2: Inhibitory Activity of MK-8033 against c-Met Kinase

| Target | IC50 |

| Wild-Type c-Met | 1 nM |

| Ron Kinase | 7 nM |

| c-Met (Y1230C mutant) | 1.0 nM |

| c-Met (Y1230H mutant) | 0.6 nM |

| c-Met (Y1235D mutant) | 0.6 nM |

| c-Met (N1100Y mutant) | 2.0 nM |

| c-Met (M1250T mutant) | 1.2 nM |

Table 3: Cellular Activity of MK-8033

| Cell Line | Cancer Type | c-Met Status | Assay | IC50 |

| GTL-16 | Gastric | Amplified | c-Met Phosphorylation (Y1349) | 0.03 µM |

| GTL-16 | Gastric | Amplified | Proliferation | 0.58 µM |

| HCT116 | Colorectal | Not Amplified | Proliferation | > 10 µM |

c-Met Signaling Pathway and MK-8033's Mechanism of Action

The c-Met signaling pathway is initiated by the binding of its ligand, HGF. This induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain, creating docking sites for various downstream signaling proteins. These proteins, in turn, activate critical pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/MAPK pathways, which drive cellular proliferation, survival, and motility.[1][2] MK-8033, as an ATP-competitive inhibitor, binds to the kinase domain of c-Met, showing a higher affinity for the phosphorylated, active conformation.[3][4] This binding event blocks the catalytic activity of the receptor, thereby inhibiting the phosphorylation of downstream substrates and abrogating the oncogenic signaling cascade.

c-Met Signaling Pathway and Inhibition by MK-8033.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the ability of MK-8033 to inhibit the enzymatic activity of purified c-Met kinase.

Materials:

-

Recombinant human c-Met kinase domain (activated)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (γ-³³P-ATP for radiometric assay)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound serial dilutions

-

96-well plates

-

Filter paper or scintillation plates (for radiometric assay)

-

Luminescent kinase assay kit (e.g., ADP-Glo™) for non-radiometric detection

Procedure:

-

Prepare serial dilutions of MK-8033 in kinase reaction buffer.

-

In a 96-well plate, add the c-Met kinase, peptide substrate, and MK-8033 dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction.

-

For Radiometric Assay: Spot the reaction mixture onto filter paper, wash to remove unincorporated ³³P-ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

For Luminescent Assay: Add the detection reagents according to the manufacturer's protocol to measure ADP production, which is proportional to kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of MK-8033 concentration and determine the IC50 value using non-linear regression.

Cell-Based c-Met Phosphorylation Assay (Western Blot)

This method assesses the ability of MK-8033 to inhibit c-Met autophosphorylation in a cellular context. The GTL-16 gastric cancer cell line, which has amplified c-Met and is constitutively active, is a suitable model.

Materials:

-

GTL-16 cells

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture GTL-16 cells to 70-80% confluency.

-

Treat the cells with varying concentrations of MK-8033 for a specified duration (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary anti-phospho-c-Met antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with anti-total c-Met and loading control antibodies for normalization.

-

Quantify band intensities to determine the inhibition of c-Met phosphorylation.

Surface Plasmon Resonance (SPR) for Binding Kinetics (Kd Determination)

SPR is a label-free technique to measure the real-time binding kinetics between MK-8033 and the c-Met kinase domain, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human c-Met kinase domain (both phosphorylated and unphosphorylated forms)

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the c-Met kinase domain (either phosphorylated or unphosphorylated) onto the sensor chip surface via amine coupling.

-

Prepare a series of concentrations of MK-8033 in the running buffer.

-

Inject the MK-8033 solutions over the sensor surface at a constant flow rate and monitor the binding response (association phase).

-

Switch back to flowing only the running buffer to monitor the release of MK-8033 from the c-Met kinase (dissociation phase).

-

Regenerate the sensor surface if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and Kd values.

Experimental Workflow

The characterization of a selective kinase inhibitor like MK-8033 typically follows a multi-step process, starting from initial biochemical potency assessment to cellular activity and target engagement confirmation.

Experimental Workflow for Characterizing MK-8033.

Conclusion

This compound is a selective c-Met inhibitor with a clear preference for the activated state of the kinase. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for researchers and drug developers to understand and further investigate the therapeutic potential of this compound. The provided protocols offer a starting point for the in-house evaluation of MK-8033 or similar molecules targeting the c-Met signaling pathway. While MK-8033's clinical development was discontinued, the insights gained from its mechanism of action remain valuable for the ongoing development of next-generation c-Met inhibitors.[5]

References

- 1. C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Unveiling the Chemical Architecture and Mechanism of MK-8033: A Dual c-Met/Ron Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical profile of MK-8033, a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. This document details the key preclinical data, experimental methodologies, and the signaling pathways modulated by this compound.

Chemical Structure and Physicochemical Properties

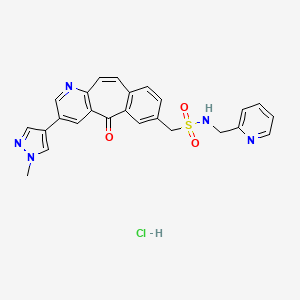

MK-8033 is a novel small molecule inhibitor characterized by a 5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one core. Its systematic IUPAC name is 1-(3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide.[3] The key physicochemical properties of MK-8033 are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1001917-37-8 | [3] |

| Molecular Formula | C25H21N5O3S | [3] |

| Molecular Weight | 471.53 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO |

Mechanism of Action: Dual Inhibition of c-Met and Ron Kinases

MK-8033 is an ATP-competitive inhibitor that potently and selectively targets the kinase activity of both c-Met (also known as hepatocyte growth factor receptor, HGFR) and Ron (recepteur d'origine nantaise).[4][5] A distinguishing feature of MK-8033 is its preferential binding to the activated, phosphorylated conformation of the c-Met kinase.[4][5] This mode of action contributes to its high specificity and potent inhibition of downstream signaling.

The binding of their respective ligands, hepatocyte growth factor (HGF) for c-Met and macrophage-stimulating protein (MSP) for Ron, triggers receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling events that are crucial for cell proliferation, survival, migration, and invasion. MK-8033 effectively blocks these processes by preventing the phosphorylation of downstream effector proteins.

Signaling Pathway Inhibition

Upon binding to the ATP-binding pocket of c-Met and Ron, MK-8033 inhibits their kinase activity, leading to the suppression of major downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Raf/MEK/ERK (MAPK) pathways.[6] The inhibition of these pathways ultimately results in reduced cell growth, proliferation, and survival of cancer cells that are dependent on c-Met or Ron signaling.

Quantitative Preclinical Data

The preclinical activity of MK-8033 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Potency and Selectivity

| Target | Assay Type | IC50 | Kd | Reference |

| c-Met | Kinase Assay | 1 nM | - | [3] |

| Ron | Kinase Assay | 7 nM | - | [3] |

| Phosphorylated c-Met | Binding Assay | - | 3.2 nM | [3] |

| Unphosphorylated c-Met | Binding Assay | - | 10.4 nM | [3] |

Cellular Activity

| Cell Line | Assay Type | IC50 | Reference |

| GTL-16 (Gastric Carcinoma) | Cell Proliferation | 0.58 µM | [3] |

| GTL-16 (Gastric Carcinoma) | c-Met Phosphorylation (Y1349) | 0.03 µM | [3] |

In Vivo Efficacy in GTL-16 Xenograft Model

| Dose (Oral, Twice Daily) | Tumor Growth Inhibition | Reference |

| 3 mg/kg | 22% | [4] |

| 10 mg/kg | 18% | [4] |

| 30 mg/kg | 57% | [4] |

| 100 mg/kg | 86% | [4] |

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used in the preclinical evaluation of MK-8033, based on published literature.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-8033 against c-Met and Ron kinases.

-

Methodology: A radiometric filter-binding assay or a fluorescence-based assay is typically employed.

-

Recombinant human c-Met or Ron kinase is incubated with a specific peptide substrate and γ-[³³P]ATP in a kinase reaction buffer.

-

Varying concentrations of MK-8033 are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).

-

The reaction is stopped, and the phosphorylated substrate is separated from the free ATP, often by binding to a phosphocellulose filter paper.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Proliferation Assay

-

Objective: To assess the effect of MK-8033 on the proliferation of cancer cell lines.

-

Methodology: A colorimetric assay, such as the MTT or MTS assay, is commonly used.

-

Cancer cells (e.g., GTL-16) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of MK-8033 or vehicle control (DMSO).

-

The plates are incubated for a specified duration (e.g., 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan (B1609692) by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

-

Western Blot Analysis of Protein Phosphorylation

-

Objective: To evaluate the inhibitory effect of MK-8033 on the phosphorylation of c-Met and its downstream effectors (e.g., AKT, ERK1/2).

-

Methodology:

-

Cells are treated with MK-8033 for a specified time.

-

Where applicable, cells are stimulated with the respective ligand (HGF for c-Met) to induce receptor phosphorylation.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-c-Met, phospho-AKT, phospho-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Total protein levels are also assessed as a loading control.

-

In Vivo Tumor Xenograft Study

-

Objective: To assess the anti-tumor efficacy of MK-8033 in a preclinical animal model.

-

Methodology:

-

Human cancer cells (e.g., GTL-16) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

MK-8033 is formulated in a suitable vehicle and administered to the treatment group, typically via oral gavage, at various doses and schedules (e.g., twice daily for 21 days). The control group receives the vehicle alone.

-

Tumor volume is measured regularly using calipers.

-

Animal body weight and general health are monitored throughout the study.

-

At the end of the study, the percentage of tumor growth inhibition is calculated.

-

Conclusion

MK-8033 is a potent and selective dual inhibitor of c-Met and Ron kinases with a distinct preference for the activated kinase conformation. It demonstrates significant anti-proliferative activity in c-Met-driven cancer cell lines and robust anti-tumor efficacy in corresponding xenograft models. The detailed preclinical data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on targeted cancer therapies. Further clinical investigation of MK-8033 was undertaken in a Phase I study in patients with advanced solid tumors.[6][7] While the compound was found to be well-tolerated, further clinical development was discontinued (B1498344) due to limited clinical activity.[6][7] Nevertheless, the preclinical profile of MK-8033 provides valuable insights into the therapeutic potential of targeting the c-Met and Ron signaling pathways in oncology.

References

- 1. apexbt.com [apexbt.com]

- 2. MK-8033 hydrochloride | c-Met/ Ron抑制剂 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-8033 Hydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8033 hydrochloride is a potent, orally bioavailable, ATP-competitive dual inhibitor of the c-Met and Ron receptor tyrosine kinases. It exhibits a preferential affinity for the activated kinase conformation.[1][2] Developed by Merck, MK-8033 showed promise in preclinical cancer models, leading to its evaluation in a first-in-human Phase I clinical trial for advanced solid tumors. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound. It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows. Despite demonstrating a tolerable safety profile, the clinical development of MK-8033 was discontinued (B1498344) due to limited clinical activity.[2][3]

Introduction

The c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway, through gene amplification, activating mutations, or protein overexpression, is implicated in the pathogenesis and progression of numerous human cancers.[1] This makes c-Met a compelling therapeutic target for anticancer drug development. Ron (recepteur d'origine nantaise), another receptor tyrosine kinase, shares structural homology with c-Met and is also implicated in tumor progression. MK-8033 was designed as a dual inhibitor of both c-Met and Ron.

Discovery and Medicinal Chemistry

The discovery of MK-8033 (1-(3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[2][3]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide) was the result of a lead optimization program aimed at identifying a potent and selective c-Met inhibitor with favorable pharmacokinetic properties. A key innovation in its design was the development of a novel two-step protocol for the synthesis of benzylic sulfonamides. The chemical structure of MK-8033 is presented below.

Chemical Structure of MK-8033

Caption: Chemical structure of MK-8033.

Mechanism of Action

MK-8033 is an ATP-competitive inhibitor of the c-Met and Ron kinases.[1] A distinguishing feature of MK-8033 is its preferential binding to the activated (phosphorylated) conformation of the c-Met kinase domain. This unique mechanism of action may confer advantages over inhibitors that bind to the inactive form, including equal potency against various oncogenic activating mutations of c-Met.

Signaling Pathway

The HGF/c-Met signaling pathway, when activated, triggers a cascade of downstream signaling events, including the RAS/MAPK and PI3K/Akt pathways, which are critical for cell growth, survival, and proliferation. By inhibiting c-Met and Ron, MK-8033 effectively blocks these downstream signals.

Simplified HGF/c-Met Signaling Pathway and Inhibition by MK-8033

Caption: Simplified HGF/c-Met signaling pathway and the inhibitory action of MK-8033.

Data Presentation

In Vitro Potency and Selectivity

MK-8033 is a highly potent inhibitor of c-Met and Ron. Its selectivity was assessed against a panel of other kinases.

| Target | IC50 (nM) | Assay Type | Reference |

| c-Met | 1 | In Vitro Kinase Assay | [1] |

| Ron | 7 | In Vitro Kinase Assay | [1] |

| Fes | >100 | In Vitro Kinase Assay | |

| FGFR3 | >100 | In Vitro Kinase Assay | |

| Flt4 | >100 | In Vitro Kinase Assay | |

| Mer | >100 | In Vitro Kinase Assay |

Note: A comprehensive kinase selectivity panel with specific IC50 values is not publicly available. The available data indicates that at 1 µM, only MET and MST1R (Ron) were inhibited by more than 90% in a panel of 221 kinases.

Preclinical Pharmacokinetics

| Species | Route | T1/2 (h) | Bioavailability (%) | Reference |

| Rat | Oral | 0.8 | 35 | |

| Dog | Oral | 3.1 | 33 |

Clinical Trial Data (Phase I, NCT00559182)

| Parameter | Value | Reference |

| Number of Patients | 47 | [3] |

| Maximum Tolerated Dose (MTD) | 750 mg twice daily | [3] |

| Dose-Limiting Toxicities (DLTs) | Fatigue, nausea, vomiting, transaminitis, hypokalemia | [3] |

| Most Frequent Toxicities | Fatigue (28.3%), nausea (21.7%), alopecia (19.6%) | [3] |

| Clinical Activity | 1 partial response, 8 stable disease | [3] |

| Median Progression-Free Survival (PFS) | 57 days | [3] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of an inhibitor against a target kinase.

Experimental Workflow for Biochemical Kinase Inhibition Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Converging Paths of Oncogenesis: A Technical Guide to c-Met and Ron Signaling in Cancer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical roles the receptor tyrosine kinases c-Met and Ron play in cancer. From the fundamental signaling pathways to their intricate crosstalk and the landscape of therapeutic intervention, this document serves as a core resource for understanding and targeting these key oncogenic drivers.

Introduction: The c-Met and Ron Receptor Tyrosine Kinase Family

The c-Met (mesenchymal-epithelial transition factor) and Ron (recepteur d'origine nantais) receptors are structurally related transmembrane receptor tyrosine kinases (RTKs) that are essential for normal embryonic development, tissue regeneration, and wound healing.[1][2] However, their aberrant activation is a hallmark of numerous cancers, driving tumor growth, proliferation, survival, invasion, and metastasis.[1][3] c-Met and its ligand, hepatocyte growth factor (HGF), along with Ron and its ligand, macrophage-stimulating protein (MSP), form a signaling axis that, when dysregulated, contributes significantly to cancer progression and therapy resistance.[2][3] This guide will dissect the signaling pathways, quantify their prevalence in various cancers, and provide detailed experimental protocols for their study.

The Core Signaling Pathways

Activation of c-Met and Ron by their respective ligands initiates a cascade of intracellular signaling events. This process begins with receptor dimerization, leading to autophosphorylation of tyrosine residues within the kinase domain and the C-terminal tail, creating docking sites for various downstream signaling and adaptor proteins.[1][4]

The HGF/c-Met Signaling Axis

Upon HGF binding, c-Met activates several key downstream pathways:

-

PI3K/Akt Pathway: Primarily responsible for cell survival and proliferation.

-

RAS/MAPK Pathway: Crucial for cell proliferation, differentiation, and migration.

-

STAT3 Pathway: Involved in cell survival, proliferation, and angiogenesis.

-

SRC Pathway: Plays a role in cell motility and invasion.

The MSP/Ron Signaling Axis

Similar to c-Met, Ron activation by MSP leads to the recruitment of adaptor proteins and the activation of downstream signaling cascades that overlap with those of c-Met, including the PI3K/Akt and RAS/MAPK pathways.[1]

Role of c-Met and Ron in Cancer

Aberrant c-Met and Ron signaling contributes to multiple facets of cancer progression.

-

Proliferation and Survival: Both pathways promote cell cycle progression and inhibit apoptosis, leading to uncontrolled tumor growth.[1][2]

-

Invasion and Metastasis: A key role of both c-Met and Ron is the induction of an invasive phenotype, including epithelial-to-mesenchymal transition (EMT), which allows cancer cells to invade surrounding tissues and metastasize to distant organs.[1]

-

Angiogenesis: c-Met and Ron signaling can stimulate the formation of new blood vessels, which are essential for tumor growth and survival, often through the upregulation of vascular endothelial growth factor (VEGF).[1][2]

-

Therapy Resistance: Upregulation of c-Met or Ron signaling has been identified as a mechanism of acquired resistance to various cancer therapies, including EGFR inhibitors.[1]

-

Cancer Stem Cells: There is growing evidence that c-Met is involved in the maintenance and expansion of cancer stem cells, which are thought to be responsible for tumor initiation, recurrence, and metastasis.[1]

Quantitative Data on c-Met and Ron Aberrations in Cancer

The following tables summarize the frequency of c-Met and Ron overexpression and mutations in various cancer types, based on data from The Cancer Genome Atlas (TCGA) and the Catalogue of Somatic Mutations in Cancer (COSMIC).

Table 1: Frequency of c-Met (MET) Overexpression and Amplification in Various Cancers

| Cancer Type | Overexpression Frequency | Amplification Frequency |

| Non-Small Cell Lung Cancer | 25-75% | ~4% |

| Gastric Cancer | 20-50% | <1-10% |

| Colorectal Cancer | 39% | 2-4% |

| Pancreatic Cancer | 46% | Data not readily available |

| Breast Cancer | 20-30% | Data not readily available |

| Glioblastoma | 40-50% | ~5% |

| Hepatocellular Carcinoma | 20-70% | Data not readily available |

Table 2: Frequency of Ron (MST1R) Overexpression in Various Cancers

| Cancer Type | Overexpression Frequency |

| Breast Cancer | up to 50% |

| Colorectal Cancer | ~40% |

| Pancreatic Cancer | >80% |

| Prostate Cancer | ~90% |

Table 3: Somatic Mutation Frequencies of MET and MST1R in Cancer (COSMIC Database)

| Gene | Cancer Type | Mutation Frequency |

| MET | Lung Adenocarcinoma | ~3-4% (Exon 14 skipping) |

| MET | Papillary Renal Cell Carcinoma | ~13% (germline and somatic) |

| MET | Various solid tumors | <5% (point mutations) |

| MST1R | Various solid tumors | <1% |

Crosstalk Between c-Met and Ron

c-Met and Ron are frequently co-expressed in tumors and engage in significant crosstalk.[1][4][5] This interaction can occur through the formation of heterodimers, leading to transphosphorylation and activation of downstream signaling in the absence of their respective ligands.[1] This crosstalk can amplify oncogenic signals and contribute to a more aggressive tumor phenotype.

Therapeutic Targeting of c-Met and Ron

The critical roles of c-Met and Ron in cancer have made them attractive targets for therapeutic intervention.[3][6][7] Strategies include small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies targeting either the receptors or their ligands.

Table 4: Selected c-Met and Ron Inhibitors and their IC50 Values

| Inhibitor | Target(s) | IC50 (nM) | Cancer Cell Line(s) |

| Crizotinib | c-Met, ALK, ROS1 | 11 (c-Met) | GTL-16 (gastric) |

| Cabozantinib | c-Met, VEGFR2, AXL, RET | 4 (c-Met) | Various |

| Capmatinib | c-Met | 0.13 | Various |

| Tepotinib | c-Met | 1-3 | Various |

| BMS-777607 | c-Met, Ron, Axl, Tyro3 | 3.9 (c-Met), 1.8 (Ron) | Various |

| Foretinib | c-Met, VEGFR2 | 13 (c-Met) | Various |

| Tivantinib (ARQ 197) | c-Met (non-ATP competitive) | ~355 (Ki) | Various |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study c-Met and Ron signaling.

Co-Immunoprecipitation of c-Met and Ron

This protocol is designed to determine the physical interaction between c-Met and Ron.[8][9][10][11]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein A/G agarose (B213101) or magnetic beads

-

Primary antibodies: anti-c-Met and anti-Ron

-

Isotype control IgG

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

Procedure:

-

Lyse cells in cold lysis buffer.

-

Clarify lysate by centrifugation.

-

Pre-clear the lysate by incubating with beads for 1 hour.

-

Incubate the pre-cleared lysate with the primary antibody (or isotype control) overnight at 4°C.

-

Add beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by western blotting with antibodies against both c-Met and Ron.

In Vitro Kinase Assay

This assay measures the kinase activity of c-Met or Ron and the inhibitory effect of compounds.

Materials:

-

Recombinant c-Met or Ron kinase

-

Kinase buffer

-

ATP

-

Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test inhibitors

-

ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

-

Prepare a reaction mixture containing kinase buffer, substrate, and ATP.

-

Add the test inhibitor at various concentrations.

-

Initiate the reaction by adding the recombinant kinase.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent.

-

Calculate the IC50 value of the inhibitor.

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the effect of c-Met or Ron activation on cell motility and invasiveness.

Materials:

-

Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)

-

Serum-free media

-

Chemoattractant (e.g., HGF or MSP)

-

Cell staining solution (e.g., crystal violet)

Procedure:

-

Seed cells in the upper chamber of the transwell insert in serum-free media.

-

Add media with a chemoattractant to the lower chamber.

-

Incubate for 12-48 hours.

-

Remove non-migrated/invaded cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated/invaded to the lower surface.

-

Count the stained cells under a microscope.

Western Blotting for Phosphorylated c-Met/Ron

This protocol is for detecting the activation state of the receptors.

Materials:

-

Lysis buffer with phosphatase inhibitors

-

Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total c-Met, anti-phospho-Ron, anti-total Ron

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Treat cells with HGF, MSP, or inhibitors as required.

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the secondary antibody.

-

Detect the signal using an ECL substrate.

CRISPR-Cas9 Mediated Gene Knockout

This protocol outlines the generation of c-Met or Ron knockout cell lines.[12][13][14][15][16]

Materials:

-

CRISPR-Cas9 plasmid or RNP complex targeting MET or MST1R

-

Transfection reagent

-

Selection agent (if applicable)

-

Single-cell cloning supplies

Procedure:

-

Design and validate guide RNAs (gRNAs) targeting the gene of interest.

-

Deliver the CRISPR-Cas9 components into the cells via transfection or electroporation.

-

Select for successfully transfected cells.

-

Perform single-cell cloning to isolate individual knockout clones.

-

Validate the knockout at the genomic and protein levels (sequencing and western blotting).

Conclusion

The c-Met and Ron signaling pathways are pivotal drivers of oncogenesis, and their intricate interplay presents both challenges and opportunities for cancer therapy. A thorough understanding of their molecular mechanisms, aberrant activation in different cancer contexts, and the methods to study them is crucial for the development of effective targeted therapies. This guide provides a foundational resource for researchers and drug developers working to unravel the complexities of c-Met and Ron signaling and translate this knowledge into novel treatments for cancer patients.

References

- 1. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential therapeutics specific to c-MET/RON receptor tyrosine kinases for molecular targeting in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 9. assaygenie.com [assaygenie.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 12. CRISPR/Cas9-based knockout pipeline for reverse genetics in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CRISPR/Cas9–Mediated Gene Knockout and Knockin Human iPSCs | Springer Nature Experiments [experiments.springernature.com]

Preclinical Profile of MK-8033 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for MK-8033 hydrochloride, a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. The development of MK-8033 was discontinued (B1498344) after Phase I clinical trials, and as such, the publicly available preclinical data is limited. This document synthesizes the key findings from published literature to serve as a resource for researchers in the field of oncology and kinase inhibitor development.

Core Compound Characteristics

MK-8033 is a small-molecule, ATP-competitive inhibitor that preferentially binds to the activated conformation of its target kinases.[1][2] This mechanism of action allows for potent inhibition of downstream signaling pathways implicated in tumor growth, proliferation, and metastasis.[3] The compound was developed with a design focused on reducing the time-dependent inhibition of CYP3A4, a common challenge in drug development.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of MK-8033.

Table 1: In Vitro Potency and Selectivity

| Parameter | Target/Assay | Value | Source |

| IC50 | c-Met Kinase | 1 nM | [3] |

| IC50 | Ron Kinase | 7 nM | [2] |

| Kd | c-Met (BIAcore) | 3.2 nM | [1] |

| Kinase Selectivity | Inhibition >90% @ 1 µM (221 kinases screened) | c-Met, Ron | [1] |

| Kinase Selectivity | Inhibition 60-70% @ 1 µM (221 kinases screened) | Fes, FGFR3, Flt4, Mer | [1] |

Table 2: In Vitro Anti-Proliferative Activity

| Cell Line | Cancer Type | Activity | Note |

| Various | Gastric, Non-Small Cell Lung | Sub-micromolar IC50 | Specific IC50 values for individual cell lines are not publicly available.[3] |

Table 3: In Vivo Pharmacodynamics and Efficacy

| Animal Model | Cell Line | Dose | Key Finding | Source |

| Mouse Xenograft | GTL-16 (Gastric) | 100 mg/kg (oral, twice daily) | Full inhibition of tumor growth. | [4] |

| Mouse Xenograft | GTL-16 (Gastric) | 100 mg/kg (oral) | Complete inhibition of c-Met phosphorylation (p-Met Y1349). | [5] |

| Mouse Xenograft | GTL-16 (Gastric) | N/A | In vivo IC50 of 1.3 µM (plasma concentration) for Met phosphorylation inhibition. | [5] |

Signaling Pathway and Mechanism of Action

MK-8033 exerts its anti-tumor effects by inhibiting the HGF/c-Met and MSP/Ron signaling axes. Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate key downstream oncogenic pathways, including the PI3K/AKT and RAS/MAPK pathways. MK-8033 blocks this initial phosphorylation step, thereby inhibiting downstream signals for cell proliferation, survival, and motility.[3]

Experimental Protocols

Detailed, step-by-step protocols for the preclinical studies of MK-8033 are not publicly available. The following sections describe generalized methodologies typical for the assays mentioned in the literature.

In Vitro Kinase Inhibition Assay

The potency of MK-8033 against c-Met and Ron kinases was likely determined using a biochemical assay.

-

Principle: Recombinant kinase domains of c-Met and Ron are incubated with a specific substrate (e.g., a peptide) and ATP in the presence of varying concentrations of MK-8033.

-

Methodology:

-

The kinase, substrate, and inhibitor are combined in a buffer solution in a microplate format.

-

The reaction is initiated by the addition of ATP.

-

After a set incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified. This is often done using methods like radioactivity (if using ³²P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay).

-

The results are plotted as percentage of inhibition versus inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.

-

Cell Viability / Anti-Proliferation Assay

The "sub-micromolar" anti-proliferative activity of MK-8033 in cancer cell lines such as GTL-16 and A549 was likely assessed using a metabolic-based assay like MTT or MTS.

-

Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (e.g., MTT, MTS) into a colored formazan (B1609692) product.

-

Methodology:

-

Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or vehicle control.

-

Following an incubation period (typically 72 hours), the tetrazolium salt reagent is added to each well.

-

After a further incubation of 1-4 hours, the colored formazan product is measured using a microplate spectrophotometer.

-

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and IC50 values are determined.

-

Western Blotting for Phosphoprotein Analysis

Inhibition of c-Met phosphorylation and downstream signaling (p-AKT, p-ERK1/2) in cell lines like GTL-16 and A549 was confirmed by Western blotting.[3]

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins.

-

Methodology:

-

Cells are treated with MK-8033 for a specified time. For A549 cells, this would be preceded by stimulation with HGF to induce c-Met phosphorylation.[3]

-

Cells are lysed to extract total protein.

-

Protein concentration is determined, and equal amounts of protein from each sample are loaded onto an SDS-PAGE gel.

-

Proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated c-Met, AKT, ERK1/2, and their total protein counterparts.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

-

In Vivo Tumor Xenograft Model

The in vivo efficacy of MK-8033 was demonstrated in a GTL-16 gastric cancer xenograft model.[3]

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to evaluate its anti-tumor activity.

-

Methodology:

-

GTL-16 cells, which have amplified c-Met, are harvested and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

The treatment group receives MK-8033 orally (e.g., 100 mg/kg, twice daily), while the control group receives the vehicle.

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., Western blotting to confirm target inhibition).

-

Preclinical Research Workflow

The preclinical evaluation of a kinase inhibitor like MK-8033 typically follows a structured workflow from initial discovery to in vivo efficacy studies.

Conclusion

This compound is a potent and highly selective dual inhibitor of c-Met and Ron kinases. Preclinical studies demonstrated its ability to inhibit the c-Met signaling pathway and suppress tumor growth in a c-Met amplified gastric cancer xenograft model.[3][4] While the compound showed a promising preclinical profile, its clinical development was ultimately halted. The data presented herein provides valuable insights into the preclinical characteristics of MK-8033 and can serve as a reference for the continued development of c-Met and Ron targeted therapies.

References

- 1. Probe MK-8033 | Chemical Probes Portal [chemicalprobes.org]

- 2. biorxiv.org [biorxiv.org]

- 3. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

MK-8033 Hydrochloride: A Technical Guide to its Kinase Profile and Preclinical Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8033 hydrochloride is a potent, orally active, and highly selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. It functions as an ATP-competitive inhibitor, demonstrating a preferential affinity for the activated conformation of c-Met. This technical guide provides a comprehensive overview of the kinase profile of MK-8033, its mechanism of action, and a summary of its preclinical anti-tumor activity. The information presented herein is intended to support researchers and professionals in the fields of oncology and drug development.

Target Kinase Profile

MK-8033 is a potent inhibitor of c-Met and Ron kinases. The inhibitory activity of MK-8033 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values detailed in the table below.

| Target Kinase | IC50 (nM) |

| c-Met | 1[1] |

| Ron | 7 |

A broader kinase selectivity panel was conducted to assess the specificity of MK-8033. At a concentration of 1 µM, MK-8033 was tested against a panel of 221 kinases. The results demonstrated high selectivity, with only c-Met and MST1R (Ron) being inhibited by more than 90%. Four other kinases (Fes, FGFR3, Flt4, and Mer) showed inhibition in the range of 60-70%. Further titration experiments confirmed that MK-8033 is over 100-fold more selective for c-Met and Ron compared to the other kinases in the panel.

Mechanism of Action

MK-8033 exerts its anti-tumor effects by inhibiting the c-Met and Ron receptor tyrosine kinases. The binding of hepatocyte growth factor (HGF) to c-Met, or macrophage-stimulating protein (MSP) to Ron, induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways critical for cell proliferation, survival, migration, and invasion. The primary signaling cascades activated by c-Met and Ron are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways.

MK-8033 competitively binds to the ATP-binding pocket of the c-Met and Ron kinase domains, preventing ATP from binding and thereby inhibiting the autophosphorylation and subsequent activation of these receptors. This blockade of c-Met and Ron signaling leads to the downregulation of downstream effectors such as AKT and ERK, ultimately resulting in the inhibition of tumor cell growth and proliferation.

Preclinical Anti-Tumor Activity

In Vitro Cellular Activity

MK-8033 has demonstrated broad anti-proliferative activity in various cancer cell lines, with the most significant effects observed in gastric and non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) for proliferation is in the sub-micromolar range for these sensitive cell lines.

| Cell Line | Cancer Type | c-Met Expression | Proliferation IC50 (µM) |

| GTL-16 | Gastric Cancer | High | Sub-micromolar |

| EBC-1 | NSCLC | High | Sub-micromolar |

| H1993 | NSCLC | High | Sub-micromolar |

| A549 | NSCLC | Low | Less Sensitive |

| H460 | NSCLC | Low | Less Sensitive |

In cell-based assays, MK-8033 effectively inhibited the autophosphorylation of c-Met in the GTL-16 gastric cancer cell line, which harbors a constitutively activated c-Met.[1] This inhibition of c-Met phosphorylation led to a dose-dependent reduction in the phosphorylation of downstream signaling proteins, including AKT and ERK1/2.[1] Similar effects on HGF-induced phosphorylation of c-Met, AKT, and ERK1/2 were observed in the A549 NSCLC cell line.[1]

In Vivo Xenograft Studies

The anti-tumor efficacy of MK-8033 was evaluated in a GTL-16 gastric cancer xenograft model in mice. Oral administration of MK-8033 at a dose of 100 mg/kg twice daily resulted in significant inhibition of tumor growth.[1] This dose was well-tolerated and maintained plasma concentrations of the drug above the IC50 for target inhibition for a full 24-hour period.[1]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of MK-8033.

In Vitro Kinase Assay (Representative Protocol)

-

Reagent Preparation: Recombinant c-Met or Ron kinase, a suitable substrate (e.g., poly-Glu-Tyr), ATP, and a serial dilution of MK-8033 are prepared in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

Kinase Reaction: The kinase is pre-incubated with varying concentrations of MK-8033 or vehicle control in a 96-well plate.

-

Initiation: The kinase reaction is initiated by the addition of the substrate and [γ-33P]ATP.

-

Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

-

Termination and Detection: The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control, and the IC50 values are determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Representative Protocol)

-

Cell Seeding: Cancer cells (e.g., GTL-16, EBC-1) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of MK-8033 or vehicle control and incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

Data Analysis: The absorbance or luminescence values are measured, and the percentage of cell proliferation inhibition is calculated relative to the vehicle control. IC50 values are determined from the dose-response curves.

Western Blot Analysis of c-Met Signaling (Representative Protocol)

-

Cell Treatment and Lysis: Cancer cells are treated with MK-8033 for a specified time. For ligand-stimulation experiments, cells are serum-starved and then stimulated with HGF. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated c-Met (e.g., Tyr1234/1235), total c-Met, phosphorylated AKT (Ser473), total AKT, phosphorylated ERK1/2 (Thr202/Tyr204), and total ERK1/2. A loading control such as GAPDH or β-actin is also used.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent and selective dual inhibitor of c-Met and Ron with demonstrated preclinical anti-tumor activity in gastric and non-small cell lung cancer models. Its mechanism of action involves the direct inhibition of the kinase activity of these receptors, leading to the suppression of key downstream signaling pathways that drive tumor growth and survival. The data presented in this technical guide provide a solid foundation for further investigation and development of MK-8033 and similar targeted therapies.

References

Foundational Research on c-Met Inhibitors: A Technical Guide

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), and its exclusive ligand, hepatocyte growth factor (HGF), are pivotal in various cellular processes, including embryonic development, tissue regeneration, and wound healing.[1][2] However, the dysregulation of the HGF/c-Met signaling pathway is a well-established driver of tumorigenesis, promoting tumor growth, invasion, and metastasis.[3][4] This aberrant signaling can arise from c-Met gene amplification, mutations, or protein overexpression, making it a compelling therapeutic target in oncology.[5][6] This guide delves into the foundational research on small molecule c-Met inhibitors, outlining the core signaling pathways, mechanisms of inhibition, and the key experimental protocols used in their discovery and characterization.

The c-Met Signaling Pathway

Activation of the c-Met receptor is initiated by the binding of HGF, which induces receptor dimerization and subsequent trans-phosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) within the intracellular kinase domain.[1][7] This autophosphorylation creates docking sites for various downstream signaling and adaptor proteins, triggering a cascade of intracellular events that collectively orchestrate an "invasive growth" program.[1][5]

The primary downstream signaling cascades activated by c-Met include:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation and morphogenesis.[1][6]

-

PI3K/AKT Pathway: Primarily responsible for cell survival and growth, this axis can be activated directly by c-Met or through adaptors like GAB1.[5][6]

-

STAT Pathway: The direct binding and phosphorylation of STAT3 by c-Met leads to its dimerization, nuclear translocation, and subsequent gene expression changes that promote tubulogenesis and invasion.[5]

-

FAK/Paxillin and Ras/Rac/Rho Pathways: These pathways are involved in regulating cytoskeletal functions, cell motility, and migration.[8][9]

The culmination of these signaling events endows cancer cells with enhanced proliferation, survival, motility, invasion, and angiogenic capabilities, contributing to aggressive tumor phenotypes and poor patient prognosis.[4][6]

Mechanisms of c-Met Inhibition

Therapeutic strategies to block the HGF/c-Met axis primarily involve monoclonal antibodies against HGF or c-Met, and small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of c-Met.[7][10] Small molecule inhibitors are generally classified based on their binding mode to the ATP-binding pocket of the kinase.

-

Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active, "DFG-in" conformation of the kinase. They often adopt a characteristic U-shape, interacting with both the hinge region and the activation loop residue Y1230.[11][12] Many selective c-Met inhibitors fall into this class.[13] Crizotinib is a well-known example of a Type I inhibitor.[14]

-

Type II Inhibitors: These inhibitors also compete with ATP but bind to the inactive, "DFG-out" conformation of the kinase. They typically adopt a more extended conformation and can interact with a deeper hydrophobic pocket, often exhibiting multi-kinase activity.[11][12] Cabozantinib and Foretinib are examples of Type II inhibitors.[13][14]

-

Type III (Non-ATP Competitive) Inhibitors: These are allosteric inhibitors that bind to a site distinct from the ATP pocket. Tivantinib was initially described as a non-ATP competitive inhibitor with high selectivity for the unphosphorylated form of c-Met.[15]

Foundational Small Molecule c-Met Inhibitors

The journey to develop c-Met inhibitors began with the identification of non-selective kinase inhibitors like K252a, a staurosporine (B1682477) analog, in the early 2000s.[15] This was followed by the development of compounds with an indolin-2-one core, leading to the first generation of more selective c-Met inhibitors such as SU11274.[3][15] Further optimization led to the second-generation inhibitor PHA-665752, which demonstrated significant anti-tumor effects in preclinical models.[3][16] These early discoveries paved the way for clinically approved drugs.

Crizotinib (PF-02341066): Initially developed as a c-Met inhibitor, Crizotinib was later found to be a potent dual inhibitor of c-Met and Anaplastic Lymphoma Kinase (ALK).[3][16] It received accelerated FDA approval in 2011 for treating ALK-positive non-small cell lung cancer (NSCLC) and has shown activity in patients with c-Met amplified NSCLC.[14][16]

Cabozantinib (XL184): A multi-kinase inhibitor targeting c-Met, VEGFR2, and other tyrosine kinases, Cabozantinib was approved by the FDA in 2012 for medullary thyroid cancer and has since been approved for other indications.[14][15] Its ability to inhibit both c-Met and VEGFR signaling pathways is thought to provide a synergistic anti-tumor effect.[9]

Quantitative Data for Foundational c-Met Inhibitors

The following table summarizes the inhibitory potency of key foundational c-Met inhibitors.

| Compound | Type | c-Met Kinase IC50 (nM) | Cell-Based c-Met Phosphorylation IC50 (nM) | Reference Cell Line(s) |

| PHA-665752 | Type I | 9 | 12-50 | GTL-16, NCI-H69 |

| SU11274 | Type I | 10 - 25 | 20 - 45 | A549, GTL-16 |

| Crizotinib | Type I | 4 - 11 | 20 - 50 | GTL-16, HT-29, MKN-45 |

| Cabozantinib | Type II | 1.3 - 8 | 9 - 13 | Various |

| Foretinib | Type II | 1.4 | 5 | A549 |

| Tivantinib | Type III | 350 | ~100 | HT-29, MKN-45 |

| INCB28060 | Type I | 0.13 | 4 - 10 | SNU-5, S114 |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Characterizing c-Met Inhibitors

The preclinical evaluation of c-Met inhibitors involves a standardized workflow of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Experimental Protocols

-

Kinase Inhibition Assay (Biochemical):

-

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of the isolated c-Met kinase domain.

-

Methodology (Example: HTRF - Homogeneous Time-Resolved Fluorescence):

-

Recombinant c-Met kinase is incubated with a biotinylated peptide substrate and ATP in a reaction buffer.

-

The test compound is added at various concentrations.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665) are added.

-

After incubation, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the kinase activity.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[17]

-

-

-

Cell-Based c-Met Phosphorylation Assay:

-

Objective: To determine if the inhibitor can block c-Met autophosphorylation in a cellular context.

-